1-((4-fluorophenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)piperidine-3-carboxamide
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Overview
Description
1-((4-fluorophenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)piperidine-3-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-fluorophenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)piperidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. A general synthetic route may include:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde or ketone precursors.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, often using reagents like carbodiimides (e.g., EDCI) to facilitate the formation of the amide bond.
Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base such as triethylamine.
Fluorination: The fluorine atom is introduced using fluorinating agents like N-fluorobenzenesulfonimide (NFSI).
Formation of the Isoxazole Ring: The isoxazole ring is synthesized through a cycloaddition reaction involving nitrile oxides and alkynes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-((4-fluorophenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorophenyl and isoxazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 1-((4-fluorophenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)piperidine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology
In biological research, this compound may be used to study enzyme interactions, receptor binding, and cellular pathways. Its structural features make it a candidate for probing biological systems and understanding molecular interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials, agrochemicals, or pharmaceuticals. Its versatility and reactivity make it valuable for various applications.
Mechanism of Action
The mechanism of action of 1-((4-fluorophenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-((4-chlorophenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)piperidine-3-carboxamide
- 1-((4-bromophenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)piperidine-3-carboxamide
- 1-((4-methylphenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)piperidine-3-carboxamide
Uniqueness
1-((4-fluorophenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)piperidine-3-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, binding affinity, and overall pharmacokinetic profile compared to its analogs with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-(3-methyl-1,2-oxazol-5-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O4S/c1-11-9-15(24-19-11)18-16(21)12-3-2-8-20(10-12)25(22,23)14-6-4-13(17)5-7-14/h4-7,9,12H,2-3,8,10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DELABLDSTRSJFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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